4-Hydroxy-6-nitroquinoline-2-carboxylic acid
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Overview
Description
4-Hydroxy-6-nitroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 4-position, a nitro group at the 6-position, and a carboxylic acid group at the 2-position of the quinoline ring. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-nitroquinoline-2-carboxylic acid typically involves the nitration of 4-hydroxyquinoline-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 4-Hydroxyquinoline-2-carboxylic acid
Reagents: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃)
Reaction Conditions: The reaction mixture is maintained at a temperature of 0-5°C to control the exothermic nature of the nitration process.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures better control over reaction parameters, higher yields, and improved safety.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-nitroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The nitro group at the 6-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group at the 2-position can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: 4-Hydroxy-6-aminoquinoline-2-carboxylic acid
Substitution: Esters or amides of this compound
Scientific Research Applications
4-Hydroxy-6-nitroquinoline-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
4-Hydroxy-6-nitroquinoline-2-carboxylic acid can be compared with other quinoline derivatives such as:
4-Hydroxyquinoline-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitroquinoline-2-carboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capability and overall properties.
4-Hydroxy-2-quinolone: Similar structure but without the carboxylic acid group, leading to different applications and reactivity.
The presence of both the hydroxyl and nitro groups in this compound makes it unique, providing a combination of properties that are not found in other similar compounds.
Properties
IUPAC Name |
6-nitro-4-oxo-1H-quinoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-9-4-8(10(14)15)11-7-2-1-5(12(16)17)3-6(7)9/h1-4H,(H,11,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFRZQHCZNAUOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216993 |
Source
|
Record name | 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52980-08-2 |
Source
|
Record name | 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52980-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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